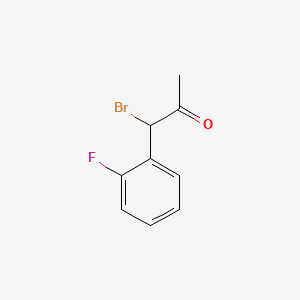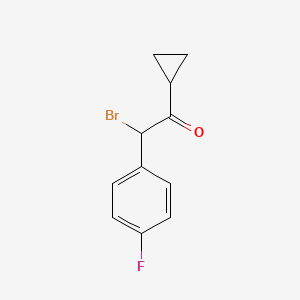
6-Hydroxy Bentazon-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy Bentazon-d7 is a deuterated derivative of Bentazon, a well-known herbicide. The compound has a molecular formula of C10H5D7N2O4S and a molecular weight of 263.32. It is primarily used in scientific research, particularly in the field of proteomics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy Bentazon-d7 involves the incorporation of deuterium atoms into the Bentazon molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production process is carefully monitored to maintain the high standards required for research-grade chemicals.
Analyse Chemischer Reaktionen
Types of Reactions
6-Hydroxy Bentazon-d7 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or alter other functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
6-Hydroxy Bentazon-d7 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Proteomics: Used as a standard in mass spectrometry to study protein structures and functions.
Metabolomics: Helps in the identification and quantification of metabolites in biological samples.
Environmental Science: Used to trace the fate and transport of herbicides in the environment.
Pharmacokinetics: Assists in studying the absorption, distribution, metabolism, and excretion of drugs.
Wirkmechanismus
The mechanism of action of 6-Hydroxy Bentazon-d7 is similar to that of Bentazon. It inhibits electron transport in the photosynthetic apparatus of plant cells by competing with quinone B for the binding site in photosystem II. This leads to the disruption of photosynthesis and ultimately the death of the plant.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bentazon: The non-deuterated form of 6-Hydroxy Bentazon-d7.
6-Hydroxy Bentazon: Another derivative of Bentazon without deuterium labeling.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in research applications that require stable isotope labeling. This allows for more precise and accurate measurements in mass spectrometry and other analytical techniques.
Eigenschaften
CAS-Nummer |
1330180-76-1 |
|---|---|
Molekularformel |
C10H12N2O4S |
Molekulargewicht |
263.319 |
IUPAC-Name |
3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-6-hydroxy-2,2-dioxo-1H-2$l^{6} |
InChI |
InChI=1S/C10H12N2O4S/c1-6(2)12-10(14)8-5-7(13)3-4-9(8)11-17(12,15)16/h3-6,11,13H,1-2H3/i1D3,2D3,6D |
InChI-Schlüssel |
PVKWIOBXPPFARA-NWOXSKRJSA-N |
SMILES |
CC(C)N1C(=O)C2=C(C=CC(=C2)O)NS1(=O)=O |
Synonyme |
6-Hydroxy-3-(1-methylethyl-d7)-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-Dioxide; _x000B_6-Hydroxybentazone-d7; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carbaldehyde](/img/structure/B589956.png)
![4,10-Bis[(1-oxido-2-pyridinyl)methyl]-1,4,7,10-tetraazacyclododecane-1,7-diacetic Acid](/img/structure/B589962.png)






